molecular formula C23H19FN2O5 B11112761 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate

Cat. No.: B11112761
M. Wt: 422.4 g/mol
InChI Key: BKHBJBJFAXCZKV-AFUMVMLFSA-N
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Description

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a hydrazone, a methoxy group, and a fluorobenzoate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the hydrazone intermediate by reacting 2-methoxybenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The resulting hydrazone is then acylated with 3-fluorobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The methoxy and fluorobenzoate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The fluorobenzoate ester may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxy and fluorobenzoate groups in 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate contributes to its unique reactivity and potential applications. The combination of these functional groups may enhance its stability, solubility, and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H19FN2O5

Molecular Weight

422.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H19FN2O5/c1-30-20-12-15(14-25-26-22(28)21(27)16-6-3-2-4-7-16)10-11-19(20)31-23(29)17-8-5-9-18(24)13-17/h2-14,21,27H,1H3,(H,26,28)/b25-14+

InChI Key

BKHBJBJFAXCZKV-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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